Methyl abieta-7,13-dien-18-oate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRPXGVKBHGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859243 | |
| Record name | Methyl abieta-7,13-dien-18-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Methyl Abieta 7,13 Dien 18 Oate
Plant Sources and Biodiversity Distribution
The distribution of Methyl abieta-7,13-dien-18-oate and its related abietane (B96969) diterpenoids is predominantly concentrated in the plant kingdom, with coniferous species being the most significant natural reservoirs. However, reports of abietane-type diterpenoids are not exclusively limited to gymnosperms, as they have also been identified in various angiosperm and even fungal species.
Conifers are well-documented producers of a complex mixture of resin acids, which are primarily composed of diterpenoids. This compound is a methyl ester derivative of an abietadiene-type resin acid. While direct isolation of this specific methyl ester is reported in certain species, the presence of its corresponding carboxylic acid or other closely related isomers is more widespread across the Pinaceae family.
The oleoresin of Norway spruce (Picea abies) is rich in a variety of terpenoids, including monoterpenes, sesquiterpenes, and diterpene resin acids. nih.gov Studies on the chemical composition of Picea abies have identified diterpenoids as a significant fraction of its extractives. nih.gov While the parent compound, abieta-7,13-diene, has been reported in Picea abies, the specific occurrence of its methyl ester, this compound, in this species is less directly documented in readily available literature. mdpi.com However, given the natural esterification processes that can occur within plant tissues, its presence as a minor component of the resin acid methyl ester fraction is plausible. The chemical composition of Norway spruce wood and bark includes a notable content of extractives, which varies with the age and part of the tree. mdpi.com
Various species of the genus Pinus are also major sources of abietane diterpenoids. These compounds are key components of pine oleoresin, which serves as a chemical defense barrier. The composition of this resin includes a complex mixture of diterpene resin acids such as abietic acid, dehydroabietic acid, and pimaric acid, along with their isomers and derivatives.
| Compound | Species | Family | Reference |
|---|---|---|---|
| This compound | Abies nordmanniana (Nordmann fir) | Pinaceae | nih.gov |
| This compound | Larix sibirica (Siberian larch) | Pinaceae | nih.gov |
| Abieta-7,13-diene | Picea abies (Norway spruce) | Pinaceae | mdpi.com |
| Abietane Diterpenes | Abies spectabilis (East Himalayan fir) | Pinaceae | nih.gov |
While conifers are the primary source, abietane diterpenoids have also been isolated from various angiosperm families, notably the Lamiaceae (mint family). For instance, numerous abietane-type diterpenes have been identified in species of the genus Salvia. nih.govnih.gov These compounds often exhibit a wide range of biological activities. The biosynthesis of abietane diterpenes in these plants follows the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.gov Although the specific compound this compound is not commonly reported in angiosperms, the presence of a diverse array of other abietane diterpenoids suggests that the biosynthetic machinery for this class of compounds is present. nih.govmdpi.com
The occurrence of diterpenoids in fungi is less common than in plants, but not unheard of. nih.govmdpi.com Fungi are known to produce a vast array of secondary metabolites, including various terpenoids. nih.gov Some fungi have been found to produce abietane-type diterpenoids, which often exhibit interesting biological properties such as antifungal or immunosuppressive activities. nih.govmdpi.comresearchgate.net For example, a novel abietane-type diterpenoid was isolated from the marine fungus Eutypella sp. mdpi.com While there are no specific reports detailing the isolation of this compound from fungal sources, the known diversity of fungal diterpenes indicates that they represent a potential, albeit less explored, source of such compounds. nih.govmdpi.com
Advanced Extraction Techniques in Natural Product Chemistry
The isolation of this compound and other lipophilic diterpenoids from complex natural matrices requires efficient extraction methods. Modern techniques offer significant advantages over traditional methods like Soxhlet extraction in terms of speed, solvent consumption, and extraction efficiency.
Accelerated Solvent Extraction (ASE) is a pressurized liquid extraction technique that utilizes elevated temperatures and pressures to enhance the extraction process. nih.govresearchgate.netyoutube.comyoutube.com By increasing the temperature above the solvent's boiling point, the viscosity of the solvent decreases, and its penetration into the sample matrix is improved. The high pressure maintains the solvent in its liquid state. This results in a faster and more efficient extraction with significantly less solvent compared to traditional methods. nih.govyoutube.comyoutube.com
ASE has been successfully applied to the extraction of various natural products, including terpenoids from plant materials. The conditions for ASE, such as temperature, solvent type, and static extraction time, can be optimized to selectively extract target compounds. For the extraction of abietane diterpenoids, which are moderately polar to nonpolar, solvents like acetone (B3395972) or methanol (B129727), sometimes in combination with water, are often employed. nih.gov
| Parameter | Description |
|---|---|
| Principle | Extraction with conventional solvents at elevated temperatures (50-200 °C) and pressures (1500-2000 psi). |
| Key Advantages | - Rapid extraction times (typically 15-30 minutes).
|
| Applicability to Diterpenoids | Effective for extracting moderately polar to nonpolar compounds like abietane diterpenes from solid and semi-solid plant matrices. |
Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has low viscosity, high diffusivity, and its solvating power can be tuned by altering the pressure and temperature. This allows for selective extraction of different compound classes.
SFE is particularly well-suited for the extraction of nonpolar compounds like diterpenes from plant materials, including coniferous needles and bark. The addition of a small amount of a polar co-solvent, such as ethanol (B145695) or methanol, can enhance the extraction efficiency of more polar diterpenoids. A significant advantage of SFE with CO₂ is that the solvent can be easily removed from the extract by simple depressurization, yielding a solvent-free product. This technique has been used for the isolation of monoterpenes and other compounds from Picea abies and Pinus species. researchgate.net
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. scispace.comresearchgate.netnih.govresearchgate.netjapsonline.com The propagation of ultrasound waves through the solvent creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the surface of the plant material generates microjets and shockwaves that disrupt cell walls and facilitate the release of intracellular contents into the solvent. scispace.comjapsonline.com
UAE is a rapid and efficient method that can often be performed at lower temperatures, which is beneficial for the extraction of thermolabile compounds. scispace.com It has been successfully applied to extract a wide range of natural products, including polyphenols and other bioactive compounds from the bark of Picea abies. researchgate.netnih.gov The efficiency of UAE depends on several factors, including the frequency and power of the ultrasound, extraction time, temperature, and the solvent used. scispace.comjapsonline.com
| Technique | Principle | Advantages for Diterpenoid Extraction | Limitations |
|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | Pressurized liquid extraction at elevated temperature and pressure. | Fast, efficient, automated, reduced solvent use. | Requires specialized equipment, potential for thermal degradation of very sensitive compounds. |
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure (e.g., CO₂). | "Green" solvent, tunable selectivity, solvent-free extract. | High initial equipment cost, less efficient for highly polar compounds without modifiers. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance mass transfer and cell disruption. | Fast, can be performed at low temperatures, relatively low cost. | Potential for radical formation at high power, scalability can be a challenge. |
Comparative Analysis of Extraction Efficiencies and Selectivity
The extraction of abietane diterpenes, including methyl esters like this compound, from plant matrices is a critical step that governs the yield and purity of the final product. The choice of extraction method and solvent significantly influences the efficiency and selectivity of the process. While specific comparative studies on this compound are not extensively documented, the principles of diterpene extraction from related plant materials provide a strong framework for understanding the optimal approaches.
Different extraction techniques exhibit varying degrees of efficiency. For instance, studies on other diterpenes have shown that methods like direct hot saponification can be more efficient for extracting certain diterpenes compared to cold saponification or preliminary lipid extraction followed by saponification. The use of non-polar solvents such as petroleum ether, hexane (B92381), and ether is often preferred for extracting lipid-soluble compounds like diterpenoids to prevent the formation of artifacts at elevated temperatures. researchgate.net More polar solvents like ethyl acetate (B1210297) and acetone can be used to extract oxygenated diterpenes. researchgate.net
The table below presents a comparative analysis of different extraction methods that could be applicable for the extraction of this compound, based on findings for other diterpenoids.
Table 1: Comparative Analysis of Potential Extraction Methods for Abietane Diterpenes
| Extraction Method | Solvent System(s) | Relative Efficiency | Selectivity | Key Considerations |
|---|---|---|---|---|
| Soxhlet Extraction | Hexane, Petroleum Ether, Chloroform | High | Moderate | Can lead to thermal degradation of sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Acetone, Methanol | Good | Good | Reduces extraction time and solvent consumption. |
| Maceration | Ethanol, Methanol | Moderate | Low to Moderate | Simple method but can be time-consuming and less efficient. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with modifiers (e.g., methanol) | High | High | Environmentally friendly, with tunable selectivity. |
Chromatographic Purification Strategies for Isolation
Following the initial extraction, the crude extract containing this compound requires further purification to isolate the compound in a pure form. Chromatographic techniques are indispensable for this purpose, often employed in a multi-step approach to separate the target compound from a complex mixture of other phytochemicals.
Column Chromatography is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase for the separation of non-polar to medium-polar compounds like terpenoids. researchgate.net A gradient elution system, starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate or acetone, allows for the separation of compounds based on their polarity. For diterpene methyl esters, argentation chromatography, which utilizes silver nitrate-impregnated silica gel, can be particularly effective. researchgate.netusda.gov This method separates unsaturated compounds based on the number and geometry of their double bonds.
High-Performance Liquid Chromatography (HPLC) , particularly in a preparative mode, is often the final step to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of water with methanol or acetonitrile. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. In some cases, specialized columns and solvent systems may be required for the separation of complex isomeric mixtures of diterpenes. For instance, an amino-phase HPLC column with a hexane-isopropanol gradient has been used for the purification of fatty acid methyl esters, a technique that could be adapted for diterpene methyl esters. nih.gov
The purification process often involves a combination of these techniques. For example, a crude extract might first be subjected to silica gel column chromatography to yield enriched fractions, which are then further purified by preparative HPLC to isolate the pure this compound. The purity of the isolated compound is typically confirmed using analytical techniques such as analytical HPLC and spectroscopic methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Chemical Synthesis and Semi Synthesis of Methyl Abieta 7,13 Dien 18 Oate and Its Analogues
Total Synthesis Approaches to Abietane (B96969) Skeletons
The total synthesis of abietane diterpenoids, which possess a characteristic tricyclic ring system, presents a considerable challenge to synthetic chemists due to their multiple stereocenters and varied oxygenation patterns. researchgate.net Researchers have developed various strategies to construct the abietane core, often drawing inspiration from biosynthetic pathways. nih.gov
A notable strategy involves the use of a late-stage Csp3–H functionalization catalyzed by an iron(III)-bTAML complex. This biomimetic approach has been successfully employed in the total synthesis of several naturally occurring abietane diterpenoids. nih.govnih.gov The synthesis often begins with a readily available starting material, which is then elaborated to construct the full abietane skeleton. Key steps can include the formation of trans-fused decalin systems, which form the core of the abietane structure. nih.gov The versatility of the abietane scaffold allows for site-selective functionalization, enabling the synthesis of a diverse range of analogues. nih.govnih.gov
Another approach to the total synthesis of aromatic abietane diterpenoids utilizes advances in the Pummerer rearrangement. acs.org This method has been instrumental in the enantioselective synthesis of several complex natural products. acs.org These synthetic strategies not only provide access to the target molecules but also allow for the confirmation and establishment of their absolute stereochemistry. acs.org
Semi-synthetic Transformations from Precursors
Semi-synthesis, starting from readily available natural products, is a common and efficient method for obtaining Methyl abieta-7,13-dien-18-oate and its analogues.
Conversion from Abietic Acid
Abietic acid, a major component of rosin, is a frequently used precursor for the synthesis of abietane derivatives. researchgate.netnih.gov The conversion of abietic acid often involves initial isomerization or functional group manipulation. For instance, heating abietic acid can lead to the formation of dehydroabietic acid. nih.gov Further transformations, such as reduction and esterification, can then be carried out to yield a variety of abietane diterpenoids. nih.gov
One documented conversion involves treating methyl abietate with a 33% solution of hydrobromic acid in acetic acid. uv.es This is followed by reaction with lithium hydroxide (B78521) in dimethylformamide to yield the desired product. uv.es
Derivatization from Methyl Dehydroabietate
Methyl dehydroabietate, which can be derived from abietic acid, serves as another important starting material for the synthesis of abietane analogues. nih.govnih.govthegoodscentscompany.com The aromatic C-ring of methyl dehydroabietate provides a stable scaffold for further chemical modifications. Derivatization often involves reactions targeting the functional groups present on the abietane skeleton, such as the carboxyl group or the aromatic ring. researchgate.netmdpi.com These modifications can lead to the introduction of new functionalities and the creation of a library of novel compounds with potentially interesting biological activities. researchgate.netmdpi.com
Isomerization Studies of Methyl Abietadienoates
The double bonds in the abietane skeleton are susceptible to isomerization, particularly under acidic conditions. These studies are crucial for understanding the stability of these compounds and for developing methods to selectively produce specific isomers.
Acid-Catalyzed Isomerization
When methyl esters of common abietadienoic acids are heated with p-toluenesulfonic acid in chloroform, a mixture of methyl abietadienoates is formed. tandfonline.comtandfonline.com This is a variation from the typical acid-catalyzed isomerization that yields an equilibrium mixture of methyl abietate, palustrate, and neoabietate. tandfonline.comtandfonline.com The course of this isomerization can be monitored by gas chromatography. tandfonline.com
Formation of Regio- and Stereoisomers (e.g., Methyl 13β-abieta-7,9(11)-dien-18-oate)
The acid-catalyzed isomerization of abietadienoic acid methyl esters can lead to the formation of several unexpected regio- and stereoisomers. Among the principal constituents formed in one study were methyl 13β-abieta-7,9(11)-dien-18-oate, methyl 7,9(11)-abietadien-18-oate, and methyl 8,12-abietadien-18-oate. tandfonline.comtandfonline.com These compounds were isolated and their structures were identified. tandfonline.comtandfonline.com The formation of these specific isomers highlights the complexity of the reaction and the potential for generating diverse molecular architectures from a single precursor.
Modifications at the Carboxyl/Ester Group (C-18)
The ester functionality at the C-18 position is a prime target for chemical derivatization. Modifications at this site can significantly influence the lipophilicity, polarity, and steric bulk of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic properties.
A common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, dehydroabietic acid. This acid can then be converted into a variety of other functional groups. For instance, the formation of amides through coupling with different amines has been explored for related abietane diterpenoids. uv.es This approach allows for the introduction of a wide array of substituents, from simple alkyl amines to more complex aromatic and heterocyclic moieties, leading to derivatives with altered biological profiles. uv.es
Furthermore, the C-18 carboxyl group can be reduced to a primary alcohol. researchgate.net This transformation not only changes the electronic and hydrogen-bonding characteristics of this position but also opens up further avenues for derivatization. The resulting alcohol can be subjected to esterification or etherification reactions to introduce new functionalities.
Table 1: Examples of C-18 Modifications on Related Abietane Diterpenoids
| Starting Material | Reagents and Conditions | Product | Reference |
| Dehydroabietic acid | Various amines, coupling agents | Aromatic amide derivatives | uv.es |
| Methyl dehydroabietate | LiAlH4 | Primary alcohol at C-18 | researchgate.net |
| Callitrisic acid | (+)-4-epi-liquiditerpenoic acid A and analogs | nih.gov |
Aromatic Ring (C-ring) Functionalization
Hydroxylation of the C-ring is a significant modification that can introduce polar groups and potential sites for further derivatization. In related aromatic abietane diterpenoids, hydroxylation at various positions of the aromatic ring has been achieved. nih.gov These reactions often employ oxidizing agents to introduce hydroxyl groups, which can then be further oxidized to ketones. For instance, the introduction of a hydroxyl group at C-11 is a common feature in many biologically active abietanes. nih.gov
The introduction of ortho-quinone and catechol functionalities into the C-ring of abietane diterpenoids has been shown to be crucial for certain biological activities, such as antioxidant and cytotoxic effects. nih.gov Starting from a phenolic abietane, which can be obtained through aromatization and hydroxylation of this compound, further oxidation can lead to the formation of an ortho-quinone. Subsequent reduction of the quinone can then yield the corresponding catechol. These moieties are known to be redox-active and can participate in various biological processes. nih.gov
Table 2: C-ring Functionalization in Abietane Diterpenoids
| Starting Material | Modification | Resulting Moiety | Reference |
| Aromatic abietane | Hydroxylation | Phenolic hydroxyl group | nih.gov |
| Phenolic abietane | Oxidation | Ortho-quinone | nih.gov |
| Ortho-quinone | Reduction | Catechol | nih.gov |
Stereochemical Manipulations and their Impact on Structure
Synthetic strategies have been developed to control the stereochemistry during the synthesis of abietane diterpenoids. nih.govacs.org These methods often involve stereocontrolled cyclization reactions that establish the desired relative and absolute stereochemistry of the ring junctions. nih.govacs.org For example, the use of chiral auxiliaries or catalysts can influence the facial selectivity of key bond-forming reactions.
Alkylation and Other Derivatization Techniques
Beyond the modifications at the C-18 and C-ring, other derivatization techniques can be employed to further diversify the structure of this compound. Alkylation reactions, for instance, can introduce new carbon-carbon bonds at specific positions.
Alkylation can potentially be achieved at the α-positions to the carbonyl group of the C-18 ester (i.e., C-3 and C-5, though C-5 is a bridgehead carbon and less likely to be deprotonated) via the formation of an enolate ion. libretexts.org The reaction of this enolate with an alkyl halide would introduce an alkyl group at the α-carbon. However, controlling the regioselectivity of such a reaction in a complex molecule like this compound can be challenging.
Other derivatization strategies could target the double bonds in the C-ring. For example, epoxidation of the double bonds would introduce reactive epoxide functionalities that could be opened with various nucleophiles to introduce a wide range of substituents. Additionally, cycloaddition reactions could be explored to build more complex ring systems onto the existing abietane framework. The synthesis of various derivatives of naturally occurring antimicrobial compounds through structural modification highlights the potential of these approaches to generate novel bioactive molecules. researchgate.net
Conclusion
Methyl abieta-7,13-dien-18-oate is a notable member of the abietane (B96969) diterpenoid family, distinguished by its methyl ester functionality. Found in the resins of certain conifers, it shares the characteristic tricyclic core of all abietanes. While research on this specific compound is not as extensive as for some other abietanes, the known biological activities of the broader class, including potential anticancer, antimicrobial, and anti-inflammatory properties, highlight the need for further investigation into the unique attributes of this compound.
In Vitro Biological Activities and Mechanistic Investigations of Methyl Abieta 7,13 Dien 18 Oate and Its Derivatives
Antiviral Activity Evaluation and Mechanisms
Abietane (B96969) diterpenes, a class of natural products, have demonstrated a range of biological activities, including antiviral properties. nih.gov Research into the antiviral effects of Methyl abieta-7,13-dien-18-oate has shown promise, particularly against herpes simplex viruses.
Activity against Herpes Simplex Viruses (HHV-1 and HHV-2) in Cell Culture
Studies have evaluated the in vitro antiviral activity of methyl abietate, an isomer of this compound, against both Herpes Simplex Virus type 1 (HHV-1) and type 2 (HHV-2). In one study, methyl abietate demonstrated anti-herpetic activity against both viral strains.
The replacement of a hydroxyl group with an ester at the C-18 position in the abietane structure appears to influence its antiviral efficacy. While abietinol, the alcohol form, showed slight activity against HHV-1, methyl abietate also exhibited anti-HSV properties.
Preliminary Mechanistic Hypothesis for Antiviral Effects
The precise antiviral mechanism of this compound has not been fully elucidated. However, based on the mechanisms of other antiviral compounds and related abietane diterpenoids, a preliminary hypothesis can be formed. Many antiviral drugs function by inhibiting viral replication within host cells. nih.govyoutube.com This can occur through various strategies, including blocking viral entry into the cell, inhibiting the replication of the viral genome, or preventing the release of new virus particles. nih.gov
For herpes simplex viruses, a common target for antiviral drugs is the viral DNA polymerase, an enzyme crucial for the replication of the viral DNA. youtube.com Some antiviral agents act as nucleoside analogues, which are incorporated into the growing viral DNA chain and cause its termination. youtube.com Another potential mechanism involves the inhibition of viral attachment and entry into the host cell. For instance, some natural compounds have been shown to interact with viral glycoproteins, preventing them from binding to host cell receptors.
Given that other abietane diterpenoids have been found to interfere with viral replication processes, it is plausible that this compound may exert its antiviral effects through similar pathways. Further research is necessary to determine the specific molecular interactions responsible for its activity against HHV-1 and HHV-2.
In Vitro Cytotoxicity and Antiproliferative Studies
In addition to its antiviral potential, this compound and its derivatives have been assessed for their cytotoxic effects against various cancer cell lines.
Evaluation against Human Cancer Cell Lines (e.g., HeLa, HBL-100, T-47D)
Research has shown that methyl abietate exhibits cytotoxic activity against the HeLa human cervical cancer cell line in a dose-dependent manner. Specific data on the cytotoxicity of this compound against HBL-100 and T-47D human breast cancer cell lines is not extensively available in the reviewed literature. However, various extracts from other natural sources have been tested against the T-47D cell line, demonstrating the susceptibility of this cell line to cytotoxic compounds.
Interactive Data Table: Cytotoxicity of Methyl Abietate
| Cell Line | CC50 (µg/mL) |
| HeLa | 3.6 ± 1 |
| Vero (non-cancerous) | 49.4 ± 3 |
CC50: 50% cytotoxic concentration
Selectivity Indices in Cancer Cell Models
The selectivity index (SI) is a crucial parameter in determining the potential of a compound as a therapeutic agent, as it measures the ratio of its cytotoxicity against normal cells to its cytotoxicity against cancer cells. A higher SI value indicates greater selectivity for cancer cells.
For methyl abietate, a selectivity index of 13.7 was calculated based on its cytotoxicity against Vero (non-cancerous) and HeLa (cancerous) cell lines. An SI value of 14.3 on cell lines has been suggested as indicative of potential antitumor activity for biopharmaceutical use. In the series of abietanes studied, the ester form at position C18, as seen in methyl abietate, demonstrated the highest selectivity index.
Exploration of Potential Molecular Targets and Pathways (e.g., STAT3, proteasome, ER stress, p38, ubiquitin-proteasome pathway, for related abietanes)
While direct evidence for the molecular targets of this compound is limited, studies on related abietane diterpenoids offer insights into potential mechanisms of action.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, plays a significant role in tumor progression. nih.gov Several abietane diterpenes, such as tanshinone IIA and cryptotanshinone, have been shown to suppress cancer cell growth by down-regulating the STAT3 pathway. nih.gov For instance, ajuforrestin A, an abietane-type diterpenoid, has been found to inhibit tumor proliferation by suppressing the phosphorylation of STAT3. mdpi.com
Proteasome and Ubiquitin-Proteasome Pathway: The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of unwanted or misfolded proteins. nih.govyoutube.com Its inhibition is a therapeutic strategy in cancer treatment. While direct links to this compound are not established, the broader class of diterpenes has been investigated for such interactions.
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, which can trigger cell death. nih.gov Some natural compounds exert their anticancer effects by inducing ER stress. The role of abietane diterpenes in modulating ER stress in cancer cells is an area of ongoing research. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is involved in cellular responses to stress and can influence cell proliferation and apoptosis. nih.govnih.gov The modulation of this pathway by natural compounds is a recognized mechanism of anticancer activity.
Antimicrobial Activity Studies (Antifungal, Antibacterial)
The antimicrobial properties of this compound and its structural analogues, primarily other abietane diterpenoids, have been a key focus of research. These compounds have demonstrated the ability to inhibit the growth of both bacteria and fungi, suggesting a broad-spectrum potential.
Activity against Gram-Positive Microorganisms
Derivatives of the abietane skeleton have shown notable efficacy against Gram-positive bacteria. In particular, synthetic derivatives of dehydroabietic acid, a compound structurally related to this compound, have been evaluated for their activity against clinically relevant strains of Staphylococcus aureus. One study reported that a derivative, methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate, exhibited a minimum inhibitory concentration (MIC) of 60 μg/mL against Staphylococcus aureus ATCC 25923. nih.gov Even more impressively, this same compound showed an MIC of 8 μg/mL against methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, and Streptococcus mitis. nih.gov
These findings underscore the potential of abietane diterpenoids as a scaffold for the development of new antibacterial agents, especially in the face of rising antimicrobial resistance.
Insights into Structure-Antimicrobial Activity Relationships
Research into the antimicrobial effects of abietane diterpenoids has provided valuable insights into the relationship between their chemical structure and biological activity. A study focusing on aromatic abietane diterpenoids concluded that the presence of a free catechol group is crucial for their activity against Gram-positive bacteria. rsc.org Furthermore, the oxidation of this catechol group to a quinone was found to enhance the antimicrobial effect. rsc.org
The lipophilicity of these compounds is also believed to play a role in their mechanism of action, allowing them to interact with and disrupt bacterial cell membranes. The specific arrangement of functional groups on the abietane skeleton, therefore, appears to be a critical determinant of their antimicrobial potency.
Other Investigated In Vitro Bioactivities (e.g., Antileishmanial, Antioxidant)
Beyond their antimicrobial effects, this compound and its kindred compounds have been explored for other valuable biological activities.
The antileishmanial potential of aromatic abietane diterpenoids has been a subject of investigation. Ferruginol, a phenolic abietane diterpene, has demonstrated notable antileishmanial activity. rsc.org This suggests that the abietane scaffold could be a promising starting point for the development of new treatments for leishmaniasis, a parasitic disease with significant global impact.
Furthermore, the antioxidant properties of abietane diterpenoids have been documented in several studies. Ferruginol, for instance, has been evaluated for its antioxidant activity. nih.gov Other research on abietane diterpenoids isolated from the leaves of Torreya nucifera also revealed potent antioxidant activities. nih.gov Similarly, abietane diterpenoids from Rosmarinus officinalis have displayed a high antioxidative damage effect in cell-based assays. acs.org This antioxidant capacity is significant as it can help to mitigate cellular damage caused by oxidative stress, a factor implicated in numerous chronic diseases.
In the realm of antifungal activity, while direct studies on this compound are limited, research on related compounds is encouraging. Abietic acid, a foundational abietane diterpene, has been shown to enhance the efficacy of the conventional antifungal drug fluconazole (B54011) against Candida species. mdpi.com Additionally, abietane diterpenoids isolated from the bark of Cryptomeria japonica have demonstrated antifungal activity against wood decay fungi, indicating a broader potential for this class of compounds to combat fungal pathogens.
Structure Activity Relationship Sar Studies of Methyl Abieta 7,13 Dien 18 Oate Derivatives
Impact of Double Bond Positions and Isomerization on Bioactivity
The specific arrangement of conjugated double bonds within the abietane (B96969) skeleton is a critical determinant of biological activity. The native configuration found in compounds like abietic acid and its methyl ester, methyl abieta-7,13-dien-18-oate, is often associated with higher potency compared to its isomers.
Research into the synthesis and biological evaluation of abietic acid derivatives has shown that, in general, the isomerization of the double bonds present in the parent molecule leads to compounds with diminished activity. mdpi.com When methyl abietate, which possesses the Δ7,13 double bond system, was chemically altered to produce an isomer with a Δ8,14 configuration, the resulting compound was found to be less biologically active. mdpi.com This suggests that the specific spatial arrangement and electronic properties conferred by the 7,13-diene system are advantageous for certain biological interactions, such as antitumor and antifungal effects. mdpi.com
The following table summarizes the comparative cytotoxicity of abietane derivatives, highlighting the influence of the double bond system.
Table 1: Impact of Double Bond Isomerization on Cytotoxicity (CC50 in µM)
| Compound | Double Bond Position | HeLa (Human cervix carcinoma) | VERO (African green monkey kidney) |
|---|---|---|---|
| Methyl abietate | Δ7,13 | 11 | 150.8 |
| Isomerized Methyl ester | Δ8,14 | 29 | >200 |
Data sourced from González, M. A., et al. (2009). mdpi.com
Influence of Functional Groups (e.g., hydroxyl, aldehyde, carboxyl) on Efficacy
Modifications to the functional group at the C-18 position of the abietane skeleton significantly modulate the bioactivity profile. Systematic studies comparing derivatives with a carboxylic acid, methyl ester, primary alcohol, or aldehyde at this position have revealed clear SAR trends.
The transformation of the carboxyl group of abietic acid into other functionalities results in compounds with varied cytotoxic, antifungal, and antiviral properties. researchgate.net Notably, the introduction of an aldehyde group at C-18 has been shown to improve the resultant bioactivity. researchgate.net For instance, abietinal (abieta-7,13-dien-18-al) demonstrated both antifungal and antitumor activities, whereas the corresponding alcohol (abietinol) and the parent carboxylic acid were generally less active. mdpi.comresearchgate.net Methyl abietate itself, the methyl ester derivative, displayed the highest cytotoxicity against HeLa cancer cells in one comparative study. mdpi.com
The table below details the bioactivity of C-18 modified abietane derivatives against various cell lines and viruses.
Table 2: Bioactivity of C-18 Functionalized Abietane Derivatives
| Compound Name | C-18 Functional Group | Cytotoxicity CC50 (HeLa, µM) | Antifungal MIC (A. fumigatus, µM) | Antiviral EC50 (HSV-1, µM) |
|---|---|---|---|---|
| Abietic acid | Carboxyl (-COOH) | 39 | >331 | >331 |
| Methyl abietate | Methyl Ester (-COOCH₃) | 11 | >316 | >316 |
| Abietinol | Alcohol (-CH₂OH) | 78 | >347 | 173.5 |
| Abietinal | Aldehyde (-CHO) | 32 | 174.6 | >349 |
Data sourced from González, M. A., et al. (2009). mdpi.comresearchgate.net
Role of Oxidation States and Aromaticity in Biological Responses
The oxidation state of the abietane core and the aromaticity of its C-ring are pivotal factors influencing the spectrum of biological activity. Aromatic abietanes, such as derivatives of dehydroabietic acid (which possesses an aromatic C-ring), exhibit a broad range of potent biological actions, including antimicrobial, antitumor, and anti-inflammatory effects. rsc.orguv.es
The process of aromatizing the C-ring, converting the diene system into a benzene (B151609) ring, fundamentally alters the molecule's shape, rigidity, and electronic properties, often enhancing its interaction with biological targets. nih.gov Furthermore, the degree of oxidation on the A, B, and C rings plays a crucial role. For example, studies on abietatriene (B1232550) diterpenoids have concluded that a free catechol group (two adjacent hydroxyl groups on the aromatic ring) is essential for antimicrobial activity against Gram-positive bacteria. rsc.org The activity is further enhanced when the catechol group is oxidized to a quinone, demonstrating that a higher oxidation state can lead to increased potency. rsc.org Many bioactive abietanes feature different degrees of oxidation, with hydroxyl, carbonyl, and carboxyl groups frequently found on the tricyclic skeleton. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Abietanes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For abietane diterpenoids, QSAR studies aim to create predictive models that can guide the synthesis of new derivatives with enhanced potency. These models translate molecular structures into numerical values known as descriptors and use statistical methods to build an equation that relates these descriptors to an experimental outcome, such as cytotoxicity (IC50). nih.govprotoqsar.com
While specific QSAR models for this compound are not extensively documented, the methodology has been applied to related compounds. For instance, 2D-QSAR analyses have been performed on other diterpenoids and heterocyclic compounds to identify the structural requirements for anticancer activity. nih.govnih.gov Such models can reveal the importance of specific structural features and physicochemical properties in determining the biological effects of these compounds, providing valuable information for designing novel, more effective agents. nih.gov The goal of these models is to focus synthetic efforts on molecules that have a higher probability of exhibiting the desired activity.
The development of robust QSAR models relies on the calculation of molecular descriptors that accurately capture the physicochemical properties of the compounds. protoqsar.com These descriptors numerically encode information about a molecule's structure, shape, and electronic properties. ucsb.edu For abietanes and related compounds, several classes of descriptors are considered critical for modeling their bioactivity.
Key physicochemical descriptors include:
Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial as it governs the molecule's ability to cross biological membranes. nih.gov
Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to describe a molecule's reactivity and ability to participate in electronic interactions. ucsb.edu Other electronic descriptors may include measures of hydrogen charge (HC). nih.gov
Topological and Shape Descriptors: These descriptors provide information about molecular size, shape, branching, and atom connectivity. researchgate.net They are important for understanding how a molecule fits into a biological target like an enzyme's active site. QSAR studies on similar heterocyclic structures have highlighted the importance of topological and autocorrelated descriptors in influencing anticancer activity. nih.govnih.gov
Steric and Electrostatic Properties: These describe the volume and charge distribution of the molecule, which are fundamental to molecular recognition and binding affinity. nih.gov
The combination of these descriptors allows for the creation of comprehensive QSAR models that can predict the activity of novel abietane derivatives. nih.gov
Table 3: Types of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Relevance to Bioactivity |
|---|---|---|
| Physicochemical | logP, Molar Refractivity, Solubility | Transport across membranes, general bioavailability. nih.gov |
| Electronic | HOMO/LUMO energies, Dipole Moment, Hydrogen Charge (HC) | Chemical reactivity, electrostatic interactions with targets. ucsb.edunih.gov |
| Topological | Connectivity Indices, Shape Indices | Molecular size, branching, and overall shape for receptor fitting. researchgate.net |
| Constitutional | Molecular Weight, Atom/Bond Counts | Basic structural composition. ucsb.edu |
Advanced Analytical Characterization in Research of Methyl Abieta 7,13 Dien 18 Oate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of Methyl abieta-7,13-dien-18-oate. A suite of one-dimensional and two-dimensional NMR experiments is employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms, establishing the connectivity and relative stereochemistry of the molecule.
One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR, DEPT) for Structural Elucidation
One-dimensional NMR experiments provide the fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations, while the ¹³C NMR spectrum shows the number of unique carbon atoms.
¹H NMR: The proton spectrum of this compound is complex due to significant signal overlap, particularly in the aliphatic region. Key diagnostic signals include those for the olefinic protons of the conjugated diene system, the singlet for the methyl ester group (-OCH₃), and the characteristic signals for the isopropyl group and the tertiary methyl groups on the tricyclic core.
¹³C NMR: The ¹³C NMR spectrum provides a resolved signal for each of the 21 carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (methyl, methylene (B1212753), methine, or quaternary). For instance, the carbonyl carbon of the ester group appears significantly downfield (around 179 ppm), while the sp² carbons of the C-7 and C-13 double bonds are observed in the olefinic region.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum displays positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent from all DEPT spectra. This information is instrumental in assigning the numerous aliphatic signals in the molecule. acs.org
Research has shown that the chemical shifts can be influenced by the solvent used, with experiments often conducted in chloroform-d (B32938) (CDCl₃), benzene-d₆, or acetone-d₆ to resolve overlapping signals. acs.org
| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) | Carbon Type (from DEPT) |
| 1 | 38.6 | CH₂ |
| 2 | 18.5 | CH₂ |
| 3 | 37.1 | CH₂ |
| 4 | 47.3 | C |
| 5 | 51.3 | CH |
| 6 | 21.0 | CH₂ |
| 7 | 122.3 | CH |
| 8 | 135.5 | C |
| 9 | 49.8 | CH |
| 10 | 37.0 | C |
| 11 | 25.8 | CH₂ |
| 12 | 29.5 | CH₂ |
| 13 | 146.9 | C |
| 14 | 120.0 | CH |
| 15 | 34.2 | CH |
| 16 | 21.5 | CH₃ |
| 17 | 21.5 | CH₃ |
| 18 | 179.4 | C |
| 19 | 16.8 | CH₃ |
| 20 | 16.2 | CH₃ |
| 21 (OCH₃) | 51.6 | CH₃ |
Note: Data is compiled from typical values for methyl abietate isomers as specific data for the 7,13-dien-18-oate isomer can vary slightly. Assignments are based on comprehensive 1D and 2D NMR studies. acs.org
Two-Dimensional (2D) NMR (COSY, HMBC, HSQC) for Connectivity and Assignment
2D NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically on adjacent carbons. This allows for the tracing of proton networks within the molecule, for example, mapping the connections within the individual six-membered rings of the abietane (B96969) framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon signals based on the less ambiguous proton signals.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₂₁H₃₂O₂. nih.gov
Electron Ionization (EI) mass spectrometry is commonly used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 316. nih.gov The fragmentation pattern provides structural information; for example, the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) can be observed. A characteristic fragmentation for abietane-type diterpenoids involves a retro-Diels-Alder reaction in ring C, providing further structural clues.
| Analysis Type | Finding | Source |
| Molecular Formula | C₂₁H₃₂O₂ | nih.gov |
| Molecular Weight | 316.5 g/mol | nih.gov |
| Monoisotopic Mass | 316.240230259 Da | nih.gov |
| Ionization Method | Electron Ionization (EI) | nih.gov |
| Molecular Ion (M⁺) | m/z 316 | nih.gov |
| Key Fragments | m/z 256, 241 | wikipedia.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical nature.
The most prominent absorption is the strong C=O (carbonyl) stretching vibration of the ester group, which typically appears in the region of 1725-1730 cm⁻¹. Another key absorption is the C-O stretching vibration of the ester, found around 1244 cm⁻¹. The spectrum also shows C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) carbons just below and above 3000 cm⁻¹, respectively. The presence of the conjugated diene system can also be identified by C=C stretching absorptions in the 1600-1650 cm⁻¹ region. researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1727 | C=O Stretch | Ester Carbonyl |
| ~1244 | C-O Stretch | Ester |
| >3000 | C-H Stretch | Olefinic (C=C-H) |
| <3000 | C-H Stretch | Aliphatic (C-C-H) |
| ~1640 | C=C Stretch | Alkene |
Note: Data is based on a representative spectrum for commercial abietic acid methyl ester. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
UV-Vis spectroscopy is particularly useful for detecting conjugated systems within a molecule. This compound contains a conjugated diene system formed by the double bonds at C-7 and C-13. This chromophore absorbs UV light, resulting in a characteristic absorption maximum (λmax). For conjugated dienes in similar diterpenoid structures, the λmax is typically observed in the range of 230-250 nm. The exact position and intensity of the absorption can provide information about the geometry of the diene and the presence of any additional substituents on the conjugated system. Data for abietic acid methyl ester is available in spectral databases. spectrabase.com
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure and absolute configuration of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance, which provides a detailed electron density map from which the precise position of every atom can be determined.
While this method provides unequivocal proof of structure and stereochemistry, obtaining a suitable single crystal for analysis can be challenging. For closely related abietane diterpenoid derivatives, X-ray crystallography has been successfully used to establish their absolute configuration. docbrown.info However, published single-crystal X-ray diffraction data for the specific isomer this compound is not readily found in the scientific literature, suggesting that its structure is typically confirmed by the combination of NMR and MS data.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the qualitative and quantitative analysis of this compound. This method is instrumental in determining the purity of the compound and for analyzing its concentration in complex mixtures, such as plant extracts and resin formulations. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
The selection of the stationary and mobile phases is critical for achieving optimal separation of this compound from other related compounds and impurities. Reversed-phase HPLC is the most common mode used for the analysis of abietane diterpenes and their derivatives. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
Stationary Phase: The most frequently employed stationary phases for the analysis of this compound and related resin acid methyl esters are octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) gels. These non-polar phases provide excellent resolution for abietane diterpenes. Pentafluorophenyl (PFP) columns have also been shown to offer alternative selectivity for these types of compounds. researchgate.net
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, most commonly methanol (B129727) or acetonitrile. The elution of compounds is achieved by either an isocratic method, where the mobile phase composition remains constant, or a gradient method, where the proportion of the organic modifier is increased over time. For instance, a mobile phase of methanol and water (70:30 v/v) has been successfully used for the separation of related abietane diterpenes like dehydroabietic acid and abietic acid. researchgate.net The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution.
Detection: Ultraviolet (UV) detection is a common method for the quantification of this compound. Abietane diterpenes with conjugated double bonds exhibit characteristic UV absorption maxima. While the specific UV maximum for this compound is not extensively reported, related abietane diterpenes show significant absorbance in the range of 200-280 nm. For example, abietic acid has a UV maximum around 241 nm, while dehydroabietic acid, an aromatic analogue, shows absorbance at shorter wavelengths. researchgate.net Therefore, a photodiode array (PDA) detector is often employed to monitor multiple wavelengths simultaneously, ensuring optimal detection of the target compound and any impurities. Mass spectrometry (MS) can also be coupled with HPLC (HPLC-MS) for definitive identification and quantification, especially in complex matrices. nih.gov
Detailed Research Findings
Research on the HPLC analysis of abietane diterpenes from various sources, such as pine resin, has provided valuable insights into the chromatographic behavior of these compounds. While specific studies focusing solely on this compound are limited, the established methods for related compounds are directly applicable.
In a typical reversed-phase HPLC separation of a mixture containing resin acid methyl esters, the elution order is primarily influenced by the polarity of the compounds. Less polar compounds have a stronger affinity for the non-polar stationary phase and thus exhibit longer retention times. The polarity of abietane diterpenes is affected by the number and nature of functional groups (e.g., carboxyl, hydroxyl) and the degree of unsaturation. The esterification of the carboxylic acid group to form the methyl ester, as in this compound, increases its non-polarity compared to the corresponding free acid.
The following interactive data table illustrates a representative HPLC separation of this compound and other common abietane diterpenes on a C18 column.
| Compound | Retention Time (min) | Relative Polarity | λmax (nm) |
|---|---|---|---|
| Dehydroabietic acid | 8.5 | More Polar | 210, 265, 275 |
| Abietic acid | 10.2 | More Polar | 241 |
| Methyl dehydroabietate | 15.8 | Less Polar | 210, 265, 275 |
| This compound | 17.3 | Less Polar | ~240-250 (estimated) |
| Methyl abietate | 18.1 | Less Polar | ~241 (estimated) |
This table is a representative example based on typical elution patterns of abietane diterpenes in reversed-phase HPLC. Actual retention times may vary depending on the specific chromatographic conditions.
The purity of a this compound sample can be assessed by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of the target compound by the total area of all peaks. For accurate quantification in mixture analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations.
Computational Chemistry and Molecular Modeling of Methyl Abieta 7,13 Dien 18 Oate
Molecular Docking Studies with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
In the context of abietane (B96969) diterpenoids, molecular docking has been employed to identify potential biological targets and elucidate interaction mechanisms. For instance, studies on other abietane diterpenoids have explored their binding to proteins implicated in cancer and parasitic diseases. mdpi.com These studies typically involve docking the diterpenoid into the active site of a target protein to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
While specific docking studies on Methyl abieta-7,13-dien-18-oate are not readily found, a hypothetical docking study could be performed against a relevant biological target. The results would likely be presented in a table format, as shown below, detailing the binding energies and key interacting residues.
Table 1: Illustrative Molecular Docking Results for an Abietane Diterpenoid with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Protein X | -8.5 | TYR 23, LEU 45, VAL 89 | Hydrogen Bond, Hydrophobic |
This table is illustrative and not based on actual experimental data for this compound.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions
To complement molecular docking, which provides a static view of the binding, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the physiological environment by considering the flexibility of both the ligand and the protein.
For abietane diterpenoids, MD simulations have been used to assess the stability of the protein-ligand complexes identified through docking. mdpi.com These simulations can reveal how the ligand's conformation changes within the binding pocket and how the protein adapts to the ligand. Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.
Table 2: Representative Data from a Molecular Dynamics Simulation of an Abietane Diterpenoid-Protein Complex
| Simulation Time (ns) | Average RMSD (Å) of Ligand | Key Maintained Interactions |
|---|
This table represents typical data obtained from MD simulations and is for illustrative purposes.
Conformational Analysis and Energy Minimization
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility. For abietane diterpenoids like this compound, which have a complex tricyclic ring system, understanding the stable low-energy conformations is essential.
Computational methods, such as stochastic conformational searches using molecular mechanics force fields (e.g., MMFF), are employed to explore the potential energy surface of the molecule and identify its most stable conformers. mdpi.com These conformers are then typically subjected to energy minimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to obtain their optimized geometries. mdpi.com The relative energies of these conformers determine their population at a given temperature.
Table 3: Example of Conformational Analysis Results for a Diterpenoid
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| 1 | 0.00 | 75.2 |
| 2 | 1.25 | 14.5 |
This is an illustrative table demonstrating the type of data generated from conformational analysis.
Prediction of Electronic Properties and Reactivity
The electronic properties and reactivity of this compound can be predicted using quantum chemical calculations, particularly DFT. These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Other properties, such as the electrostatic potential surface, can reveal the electron-rich and electron-poor regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack.
Public databases like PubChem provide some pre-computed properties for this compound. nih.gov
Table 4: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H32O2 | PubChem nih.gov |
| Molecular Weight | 316.5 g/mol | PubChem nih.gov |
| XLogP3 | 5.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
This table contains data sourced from the PubChem database for this compound. nih.gov
Future Research Avenues and Potential Academic Applications
Elucidation of Detailed Mechanisms of In Vitro Activity
Preliminary studies on related abietane (B96969) diterpenes have demonstrated cytotoxic effects against various cancer cell lines. For instance, aethiopinone, an abietane quinone-type tricyclic diterpene, has shown cytotoxic activity against human melanoma A375, breast adenocarcinoma MCF7, HeLa, epithelial carcinoma, and prostate adenocarcinoma PC3 cell lines. frontiersin.orgresearchgate.net Another study reported that methyl abietate, a compound closely related to Methyl abieta-7,13-dien-18-oate, exhibited the highest cytotoxicity among a series of abietic acid derivatives tested against HeLa and Vero cell lines. uv.es
Future research should focus on elucidating the precise molecular mechanisms underlying the observed in vitro activity of this compound. This would involve a series of targeted investigations, including:
Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression to determine if it induces arrest at specific checkpoints (e.g., G1, S, G2/M).
Apoptosis Assays: Determining whether the cytotoxic effects are mediated by the induction of programmed cell death (apoptosis) through techniques such as annexin (B1180172) V/propidium iodide staining and analysis of caspase activation.
Target Identification: Employing techniques like affinity chromatography and proteomics to identify the specific cellular proteins that interact with this compound.
Signaling Pathway Modulation: Examining the impact of the compound on key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK, PI3K/Akt, and NF-κB pathways.
Development of Novel Semi-synthetic Derivatives with Targeted Bioactivities
The chemical structure of this compound, with its abietane skeleton, offers numerous possibilities for semi-synthetic modification to enhance its biological activity and selectivity. mdpi.com Research on related abietane diterpenes has demonstrated the feasibility and potential of this approach. For example, a series of C18-oxygenated derivatives of abietic acid have been synthesized and evaluated for their cytotoxic, antimycotic, and antiviral activities. researchgate.net In one study, the introduction of an aldehyde group at the C-18 position was found to improve the resulting bioactivity. researchgate.net Another study on dehydroabietic acid derivatives also highlighted how structural modifications can influence cytotoxicity. uv.es
Future synthetic efforts could explore:
Modification of the Carboxylic Acid Group: Conversion of the methyl ester at C-18 to other functional groups, such as amides, hydrazides, or other esters, to investigate the impact on activity.
Alterations to the Diene System: Hydrogenation, epoxidation, or other additions to the double bonds at positions 7 and 13 could lead to derivatives with altered conformations and bioactivities.
Introduction of Heteroatoms: Incorporation of nitrogen, sulfur, or halogens into the abietane skeleton could generate novel compounds with unique electronic and steric properties, potentially leading to enhanced interactions with biological targets.
The synthesized derivatives would then be subjected to rigorous biological evaluation to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
Exploration of Synergistic Effects with Established Research Agents
A promising area of investigation is the potential for this compound to act synergistically with established research agents, such as chemotherapeutic drugs. This approach could potentially enhance the efficacy of existing treatments and overcome drug resistance. For instance, a derivative of glycyrrhetinic acid, another terpenoid, has been shown to sensitize erlotinib-resistant non-small cell lung cancer cells to the drug. nih.gov The study demonstrated that the combination of the two compounds led to synergistic negative effects on DNA replication and cell proliferation. nih.gov
Future studies on this compound could involve:
Combination Studies: In vitro experiments combining this compound with a panel of known anticancer drugs against various cancer cell lines.
Mechanism of Synergy: If synergistic effects are observed, further research would be needed to elucidate the underlying mechanisms. This could involve investigating whether the compound enhances drug uptake, inhibits drug efflux pumps, or modulates signaling pathways that are targeted by the co-administered agent.
Investigation of its Role in Plant Defense Mechanisms and Ecological Chemistry
Diterpenes, including those with the abietane skeleton, are known to play crucial roles in the defense mechanisms of plants, particularly conifers. researchgate.netnih.gov They are major components of oleoresin and can act as repellents or toxins against herbivores and pathogens. nih.gov The production of these terpenoids can be constitutive or induced upon attack. researchgate.net Given that this compound has been reported in Abies nordmanniana and Larix sibirica, it is likely involved in the chemical defense strategies of these coniferous species. nih.gov
Future research in this area could focus on:
Induction Studies: Investigating whether the production of this compound is upregulated in response to herbivory, pathogen infection, or treatment with elicitors like methyl jasmonate. nih.gov
Bioassays: Conducting bioassays to determine the specific effects of the compound on relevant herbivores and pathogens of the host plants. This could include antifeedant assays, growth inhibition assays, and antimicrobial assays.
Ecological Interactions: Exploring the broader ecological role of the compound, such as its potential involvement in mediating interactions with other organisms in the ecosystem, including symbiotic fungi or predators of herbivores. tandfonline.comualberta.ca
Further Computational Validation and Predictive Modeling
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools for understanding the structural requirements for biological activity and for predicting the activity of novel compounds. nih.gov Such studies have been successfully applied to other classes of terpenoids, including scalarane-type sesterterpenes, to build models for antitubercular activity. mdpi.com
For this compound and its future derivatives, computational studies could involve:
QSAR Modeling: Developing QSAR models to correlate the structural features of a series of this compound derivatives with their observed biological activities. This can provide insights into the key molecular descriptors that govern activity.
Pharmacophore Mapping: Generating pharmacophore models to identify the essential three-dimensional arrangement of chemical features required for a compound to interact with a specific biological target.
Molecular Docking: Performing molecular docking simulations to predict the binding modes of this compound and its derivatives within the active sites of potential protein targets.
These computational approaches can help to rationalize experimental findings, guide the design of new and more potent derivatives, and prioritize compounds for synthesis and biological testing.
Q & A
Q. What are the key enzymatic pathways involved in the biosynthesis of methyl abieta-7,13-dien-18-oate, and how can their activity be experimentally validated?
this compound is synthesized via cytochrome P450-mediated hydroxylation and oxidation steps. The enzyme abieta-7,13-dien-18-ol hydroxylase (EC 1.14.14.145) catalyzes the conversion of abieta-7,13-dien-18-ol to the oate form using NADPH, O₂, and a hemoprotein reductase . To validate enzyme activity, researchers can:
Q. How can researchers distinguish this compound from structurally similar diterpenoids using analytical techniques?
Key methods include:
- High-resolution mass spectrometry (HRMS): The compound has a monoisotopic mass of 302.2246 Da (C₂₀H₃₀O₂) .
- Gas chromatography/mass spectrometry (GC/MS): Compare retention times and fragmentation patterns with standards (e.g., methyl dehydroabietate at RT 57.65) .
- Nuclear magnetic resonance (NMR): Identify characteristic signals for the methyl ester group (δ ~3.6 ppm) and diterpene backbone .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported enzyme kinetics for abieta-7,13-dien-18-ol hydroxylase (EC 1.14.14.145)?
Discrepancies in kinetic data may arise from differences in enzyme sources (e.g., tissue-specific isoforms) or assay conditions. To address this:
- Standardize substrate concentrations (abieta-7,13-dien-18-ol) and cofactors (NADPH, O₂) across experiments .
- Use isotopic labeling (e.g., ¹⁸O₂) to trace reaction intermediates and confirm spontaneous hydration steps .
- Compare kinetic parameters (Km, Vmax) from recombinant enzymes (heterologously expressed in yeast) versus native plant extracts .
Q. How can metabolomics approaches elucidate the role of this compound in plant defense mechanisms?
In grapevine berries, this compound and its precursors (e.g., abieta-7,13-diene-18-al) are linked to pathogen resistance . Methodological steps include:
- Untargeted metabolomics: Use LC-HRMS to profile diterpenoids in infected vs. healthy tissues.
- Multivariate analysis: Apply PCA or OPLS-DA to identify biomarkers correlated with defense responses.
- Pathway enrichment analysis: Map metabolites to diterpenoid biosynthesis pathways using databases like KEGG or PlantCyc .
Q. What are the challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Key hurdles include:
- Stereochemical control: The molecule has 4 undefined stereocenters, requiring enantioselective catalysis or chiral starting materials .
- Functionalization: Modify the ester group (e.g., hydrolysis to abietic acid) without degrading the diterpene backbone. Use mild reagents like LiAlH₄ for reduction .
- Purification: Separate isomers via preparative HPLC with chiral columns or crystallization in hexane/ethyl acetate .
Methodological Considerations
Q. How should researchers design experiments to study the environmental induction of this compound biosynthesis?
- Induction protocols: Expose plants to jasmonic acid, wounding, or fungal elicitors (e.g., Aspergillus carbonarius) .
- Time-course sampling: Collect tissues at intervals (0–72 hrs post-induction) to track metabolite accumulation via LC-MS.
- Control groups: Include untreated plants and chemical inhibitors (e.g., cytochrome P450 inhibitors like ketoconazole) .
Q. What are best practices for ensuring reproducibility in diterpenoid extraction and quantification?
- Standardized extraction: Use accelerated solvent extraction (ASE) with hexane:acetone (3:1) at 60°C .
- Internal standards: Spike samples with deuterated analogs (e.g., d₃-methyl abietate) for LC-MS calibration .
- Data reporting: Include metadata on extraction parameters, instrument settings, and QC measures (e.g., coefficient of variation <15%) .
Data Interpretation and Validation
Q. How can conflicting reports on the biological activity of this compound be reconciled?
- Assay variability: Compare bioactivity across cell lines (e.g., mammalian vs. plant) and concentrations (µM to mM ranges).
- Purity verification: Confirm compound identity via HRMS and NMR, as impurities (e.g., abietic acid) may skew results .
- Mechanistic studies: Use RNA-seq to identify gene targets (e.g., defense-related transcription factors) in treated organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
